Zinc acetate dihydrate
Overview
Description
Synthesis Analysis
The synthesis of zinc acetate dihydrate involves diverse approaches, including solvothermal and hydrothermal methods. One notable method involves the layered-solvothermal synthesis with 5-phosphonobenzene-1,3-dicarboxylic acid, leading to a rutile-type porous metal-organic framework exhibiting size-selective properties (Liao et al., 2010). Additionally, hydrothermal synthesis utilizing zinc acetate dihydrate as a precursor has been explored for the growth of ZnO nanowires, highlighting the influence of growth parameters on the morphology of the nanowires (Akgun et al., 2012).
Molecular Structure Analysis
The molecular structure of zinc acetate dihydrate and its derivatives has been characterized through various techniques, including X-ray diffraction and solid-state NMR spectroscopy. The structure is pivotal for understanding its reactivity and properties. For instance, the synthesis and structural characterization of a zinc complex with 2,6-diacetylpyridine dihydrazone have been detailed, providing insights into its coordination environment and interaction with DNA (Gup et al., 2015).
Chemical Reactions and Properties
Zinc acetate dihydrate participates in various chemical reactions, including the formation of zinc oxide (ZnO) through thermal decomposition. Studies have examined the transformation of zinc hydroxyacetate to nanocrystalline ZnO, revealing the decomposition process and intermediate phases (Moezzi et al., 2013). The reactivity of zinc hydroxide acetate dihydrate in ethanol, leading to a mixture of zinc oxide and anhydrous zinc acetate, has also been explored (Moezzi et al., 2013).
Physical Properties Analysis
The physical properties of zinc acetate dihydrate, such as enthalpy of formation, have been measured with respect to crystalline zinc oxide, glacial acetic acid, and liquid water. These properties are essential for understanding its stability and reactivity (Hughes & Navrotsky, 2011).
Chemical Properties Analysis
The chemical properties of zinc acetate dihydrate, including its role as a catalyst in organic synthesis and its photocatalytic activity, have been extensively reviewed. For example, zinc acetate has been highlighted as a multifunctional catalyst due to its unique properties, enabling a variety of synthetic transformations (Varala et al., 2023). Moreover, the photocatalytic activity of ZnO nanoparticles, synthesized using zinc acetate dihydrate, has been analyzed, demonstrating their effectiveness in environmental remediation applications (Rahimi & Yazdani, 2018).
Scientific Research Applications
Antibacterial Applications
Zinc acetate dihydrate has been explored for its potential in enhancing the antibacterial activities of zinc oxide nanoparticles (ZnO-NPs). By doping ZnO-NPs with sulfur and using zinc acetate dihydrate as a precursor, researchers have significantly improved the antibacterial effectiveness against bacteria like Staphylococcus aureus. This improvement is attributed to the modified bandgap energy of the doped nanoparticles, as investigated in the study by Aga, Efa, and Beyene (2022) (Aga, Efa, & Beyene, 2022).
Nanoparticle Synthesis and Properties
The role of zinc acetate dihydrate in the synthesis of zinc oxide nanoparticles and their properties has been extensively studied. Mishra, Srivastava, and Prakash (2012) utilized zinc acetate dihydrate as a precursor to create ZnO nanoparticles, revealing insights into their structural, optical, and photoconductivity characteristics (Mishra, Srivastava, & Prakash, 2012). Similarly, Akgun, Kalay, and Unalan (2012) used this chemical for hydrothermal growth of ZnO nanowires, demonstrating control over their dimensions (Akgun, Kalay, & Unalan, 2012).
Photoluminescent Applications
Chen et al. (2003) reported the creation of a photoluminescent metal-organic polymer using zinc acetate dihydrate. This polymer, characterized by its unique three-dimensional framework and strong photoluminescence, signifies the potential of zinc acetate dihydrate in advanced material applications (Chen et al., 2003).
Metal-Organic Frameworks
The compound has been instrumental in constructing metal-organic frameworks (MOFs). Xie et al. (2005) utilized zinc acetate dihydrate to create a porous MOF with unique structural properties, showcasing the versatility of this compound in the field of material science (Xie et al., 2005).
Optical and Structural Studies
Gultekin, Alaf, and Akbulut (2013) explored the effects of pH on the growth and structural properties of ZnO, using zinc acetate dihydrate as a precursor. Their findings contribute to understanding the role of this compound in controlling nanostructured product properties (Gultekin, Alaf, & Akbulut, 2013).
Safety And Hazards
properties
IUPAC Name |
zinc;diacetate;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.2H2O.Zn/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H2;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAZKUGSCHFXIQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O6Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
557-34-6 (anhydrous) | |
Record name | Zinc acetate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005970456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021461 | |
Record name | Zinc(II) acetate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc acetate dihydrate | |
CAS RN |
5970-45-6 | |
Record name | Zinc acetate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005970456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinc(II) acetate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZINC ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM5526K07A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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